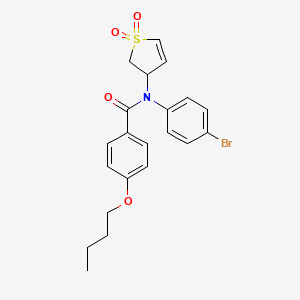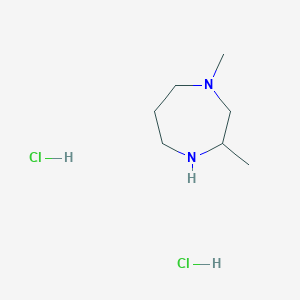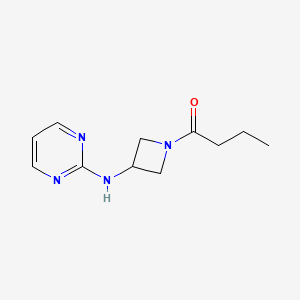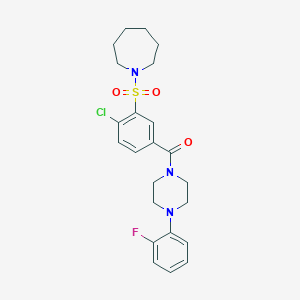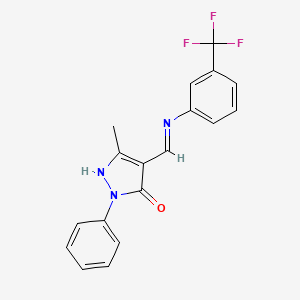
3-甲基-1-苯基-4-(((3-(三氟甲基)苯基)氨基)亚甲基)-2-吡唑啉-5-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-Methyl-1-phenyl-4-(((3-(trifluoromethyl)phenyl)amino)methylene)-2-pyrazolin-5-one is a derivative of pyrazolone, which is a class of organic compounds with a 5-membered lactam ring. Pyrazolones are known for their various biological activities and their ability to form complexes with metals, which can enhance their activity and applications .
Synthesis Analysis
The synthesis of pyrazolone derivatives often involves the condensation of phenylhydrazine with β-keto esters or β-diketones. In the case of 3-Methyl-1-phenyl-2-pyrazolin-5-one, it can react with malononitrile to yield a dicyanomethylene derivative, which can further react with amines and phenols to produce various substituted pyrazolones . Additionally, the reaction of pyrazolone derivatives with benzylidenemalononitrile can lead to the formation of oxopyrazolinylpyridines and related heterocyclic systems .
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives can be elucidated using spectroscopic methods such as NMR, UV-Vis, IR, and ESR. X-ray diffraction studies can provide detailed insights into the crystal structure, including weak H-bonding and dimeric associations . The molecular structure is crucial for understanding the reactivity and interaction of pyrazolones with other molecules, including metal ions .
Chemical Reactions Analysis
Pyrazolone derivatives exhibit a wide range of chemical reactivity. They can form complexes with various metal ions, which are often characterized by their stability constants . These complexes can be used for the spectrophotometric determination of trace elements due to their ability to act as group-extraction reagents . Pyrazolones can also undergo reactions with carboxylic acid chlorides, dimethylformamide diethyl acetal, tetracyanoethylene, and nitrous acid to yield acylated, aminomethylene, dicyanomethylene, and hydroximino derivatives, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolone derivatives are influenced by their molecular structure. The presence of substituents such as the trifluoromethyl group can affect the electron distribution and reactivity of the molecule. The solubility, melting point, and stability of these compounds can vary significantly, which is important for their practical applications. The potentiometric and thermodynamic studies of pyrazolone derivatives and their metal complexes can reveal their dissociation constants, metal-ligand stability constants, and thermodynamic parameters such as ΔG, ΔH, and ΔS .
科学研究应用
合成和表征
- 该化合物已被用作合成新型吡唑衍生物的关键起始化合物,表明其在合成复杂有机分子中的重要性 (El‐Metwally & Khalil, 2010)。
- 它参与了氟化吡唑啉衍生物的环境友好合成方法,突出了其在开发环境友好合成路线中的作用 (Shelke et al., 2007)。
生物活性和药物化学
- 该化合物可作为具有报道的抗菌活性的席夫碱化合物的先驱,显示了其在药物化学和药物设计中的潜力 (Liu et al., 2012)。
- 它已被用于合成具有潜在抗炎、镇痛和抗菌活性的各种新型化合物,表明其在新治疗剂的发现中的重要性 (Abbady & Youssef, 2014)。
安全和危害
未来方向
属性
IUPAC Name |
5-methyl-2-phenyl-4-[[3-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O/c1-12-16(17(25)24(23-12)15-8-3-2-4-9-15)11-22-14-7-5-6-13(10-14)18(19,20)21/h2-11,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIMRCHVQSYFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenyl-4-(((3-(trifluoromethyl)phenyl)amino)methylene)-2-pyrazolin-5-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

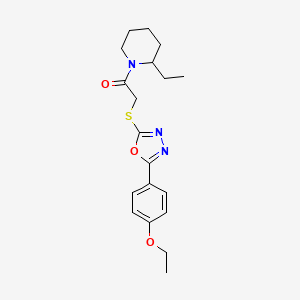
![N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2544350.png)
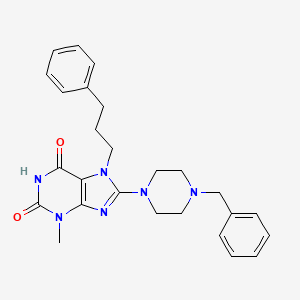
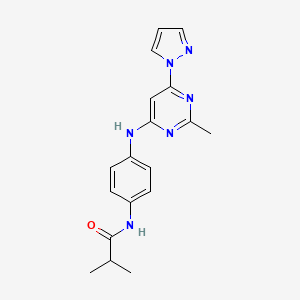
![Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2544357.png)
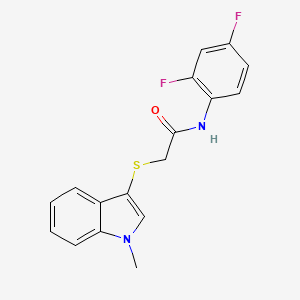
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2544362.png)
![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2544363.png)
![Benzyl (2-(([2,3'-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2544365.png)
![(E)-methyl 2-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2544366.png)
